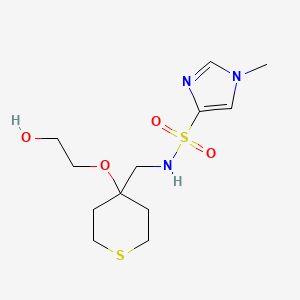

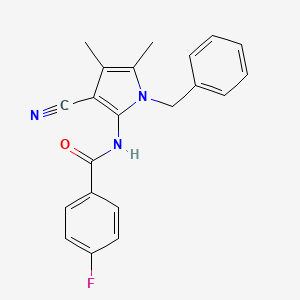

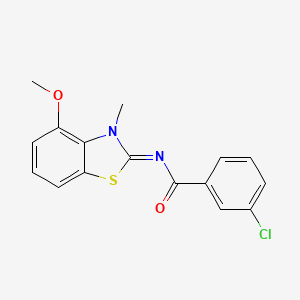

N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Detoxification Mechanisms

Research has delved into the non-enzymatic glutathione conjugation of carcinogenic compounds, unveiling novel detoxification mechanisms. For instance, the in vitro study by Umemoto et al. (1988) on 2-nitroso-6-methyldipyrido[1,2-a: 3',2'-d]imidazole (NO-Glu-P-1) with reduced glutathione (GSH) underlines a detoxification pathway via the formation of N-hydroxy-sulfonamide adducts, suggesting a potential detoxification route for toxic arylamines in vivo due to the abundance of GSH in organs like the liver or kidney (Umemoto et al., 1988).

Environmental Degradation

A novel microbial strategy for eliminating sulfonamide antibiotics was discovered by Ricken et al. (2013), who found that Microbacterium sp. strain BR1 degrades sulfamethoxazole and other sulfonamides through ipso-hydroxylation followed by fragmentation. This mechanism could mitigate the propagation of antibiotic resistance in aquatic environments, highlighting the compound's role in environmental science (Ricken et al., 2013).

Molecular Docking and Biological Screening

The development of N-ethyl-N-methylbenzenesulfonamide derivatives by El-Gilil (2019) for antimicrobial and antiproliferative agents showcases the compound's utility in drug discovery. Molecular docking studies indicated these compounds could serve as inhibitors against DHFR enzyme active sites, further advancing our understanding of their biological activities (El-Gilil, 2019).

Antioxidant Activity

Research into the antioxidant properties of sulfone/sulfonamide-linked compounds reveals the potential of these structures in mitigating oxidative stress. Padmaja et al. (2014) synthesized a new class of these compounds and found that sulfonamide-linked bis(oxadiazoles), bis(thiadiazoles), and bis(triazoles) demonstrated significant antioxidant activity, suggesting their potential therapeutic applications (Padmaja et al., 2014).

特性

IUPAC Name |

N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]-1-methylimidazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N3O4S2/c1-15-8-11(13-10-15)21(17,18)14-9-12(19-5-4-16)2-6-20-7-3-12/h8,10,14,16H,2-7,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPPOMSRIGZSQEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)S(=O)(=O)NCC2(CCSCC2)OCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2E)-2-cyano-3-(2-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B2453847.png)

![4-[2-(3-Bromophenyl)acetyl]morpholine-3-carbonitrile](/img/structure/B2453849.png)

![N-(2-(methylthio)benzo[d]thiazol-6-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2453864.png)

![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide](/img/structure/B2453867.png)

![6-methyl-4-oxo-N-[2-(2-thienyl)ethyl]-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2453869.png)